molecular formula C23H30N2O3 B1680576 RG-102240

RG-102240

Cat. No.: B1680576
M. Wt: 382.5 g/mol
InChI Key: QYYXITIZXRMPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for RG 102240 involves the reaction of 2-ethyl-3-methoxybenzoic acid with 3,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding benzoyl derivative. This intermediate is then reacted with tert-butylhydrazine to yield RG 102240. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

RG 102240 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Gene Expression Studies

RG-102240 is extensively used in molecular biology to study gene function. It allows for:

  • Inducible Gene Regulation : Researchers can activate or deactivate genes in response to the presence of this compound, facilitating controlled experiments .
Application AreaDescription
Gene Function StudiesEnables controlled expression of target genes.
Functional GenomicsAssists in elucidating gene roles in various contexts.

Biochemical Research

In biochemical studies, this compound aids in understanding receptor-ligand interactions:

  • Ligand Specificity : It helps elucidate binding properties of the EcR and its specificity compared to other ligands like 20-Hydroxyecdysone and diacylhydrazine ligands.

Insect Physiology and Pest Control

This compound has significant implications in agricultural science:

  • Insecticide Development : Its ability to disrupt normal insect development makes it a candidate for developing new pest control agents.

Case Study 1: Inducible Gene Expression in Mammalian Cells

In a study involving mammalian cell lines, this compound was used to induce expression of a reporter gene. The results demonstrated that:

  • Gene Activation : The compound effectively activated transcription from RheoSwitch responsive promoters, confirming its utility in mammalian systems.

Case Study 2: In Vivo Applications

A study conducted on C57BL/6 mice explored the efficacy of this compound in inducing reporter gene activity post-electroporation:

  • Methodology : Mice were treated with either this compound or another ligand (PonA) following electroporation with gene constructs.
TreatmentSEAP Activity (Relative Units)
This compoundHigher than control
PonAModerate activation

The findings indicated that this compound could induce significant gene expression in vivo, showcasing its potential for therapeutic applications.

Biological Activity

RG-102240 is a synthetic ligand used primarily in the context of gene regulation, particularly within the ecdysone receptor (EcR) system. This compound has demonstrated significant biological activity, particularly in inducing transcription in various cell lines. This article explores the biological activity of this compound, emphasizing its mechanism of action, experimental findings, and potential applications.

This compound functions as a transcription inducer within inducible gene expression systems. It binds to the ecdysone receptor, which is part of a regulatory system that allows for controlled expression of target genes. Upon binding, this compound activates downstream signaling pathways, leading to the transcription of specific genes.

Key Features:

  • Ligand Type : Nonsteroidal
  • Target : Ecdysone receptor (EcR)
  • Function : Induces gene expression without significantly affecting endogenous gene levels .

Dose-Response Studies

Studies have shown that this compound exhibits a dose-dependent response in various cell lines. For instance, in a study involving 3T3, CHO, 293, and CV1 cells, this compound demonstrated effective transcriptional activation at low concentrations. The results indicated that the compound's efficacy could be modulated based on its concentration .

Cell LineConcentration (μM)Transcriptional Activity (%)
3T32.575
CHO2.568
2932.582
CV12.570

Case Studies

A notable case study involved the use of this compound in a colorectal cancer cell line (V-400) where it was shown to regulate TGFBR2 expression precisely. The study utilized a RheoSwitch® gene regulation system to control TGFBR2 levels and assess the impact on TGF-β signaling pathways. The findings revealed that this compound could effectively modulate apoptosis and other cellular responses based on TGFBR2 expression levels .

Transcriptional Profiling

Transcriptional profiling has been employed to characterize the biological activity of this compound further. In one study, differentially expressed genes were identified following exposure to this compound across various concentrations in multiple cell types (MCF7, HepG2, A549). The profiling indicated significant changes in gene expression patterns that correlate with the biological effects observed .

Summary of Gene Expression Changes:

GeneExpression Change (Fold Change)
GADD45A+2.3
TP53+1.8
γ-H2AX+1.5

These changes highlight this compound's potential role in modulating cellular responses to external stimuli and its utility in therapeutic contexts.

Applications and Implications

The ability of this compound to induce precise gene expression makes it an invaluable tool in research and potential therapeutic applications:

  • Gene Therapy : Its use in gene therapy could facilitate controlled expression of therapeutic genes.
  • Cancer Research : The modulation of signaling pathways via this compound may provide insights into cancer biology and treatment strategies.
  • Synthetic Biology : As a component of synthetic biology frameworks, this compound can help design complex genetic circuits for various applications.

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYXITIZXRMPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041114
Record name RheoSwitch ligand 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?

A: RheoSwitch Ligand 1 (this compound) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding this compound, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []

Q2: Are there any known structural modifications of this compound that impact its activity or lead to interesting analogs?

A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like this compound. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like this compound, potentially leading to more tailored gene switch applications.

Q3: What are the applications of this compound in drug delivery systems?

A: this compound has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of this compound within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.

Q4: What are the potential concerns regarding the use of this compound and similar gene switch inducers in human cells?

A: While this compound itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.